
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is a chemical compound with a unique structure that includes a hexanamine backbone substituted with a methyl and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride typically involves the alkylation of 2-hexanamine with methyl and propynyl groups. One common method includes the reaction of 2-hexanamine with methyl iodide and propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propynyl group, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-2-propynyl-2-hexanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with neurotransmitter pathways, affecting signal transmission in the nervous system.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-2-hexanamine
- N-Ethyl-2-hexanamine
- Methylhexanamine
Comparison: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. Compared to N-Methyl-2-hexanamine and N-Ethyl-2-hexanamine, the propynyl group in this compound allows for additional reactivity and potential applications in medicinal chemistry. Methylhexanamine, while similar in structure, lacks the propynyl group, making it less versatile in certain chemical reactions and applications.
Eigenschaften
CAS-Nummer |
143347-20-0 |
|---|---|
Molekularformel |
C10H20ClN |
Molekulargewicht |
189.72 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-5-7-8-10(3)11(4)9-6-2;/h2,10H,5,7-9H2,1,3-4H3;1H |
InChI-Schlüssel |
CBROVNABGLSZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)N(C)CC#C.Cl |
Verwandte CAS-Nummern |
143347-04-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


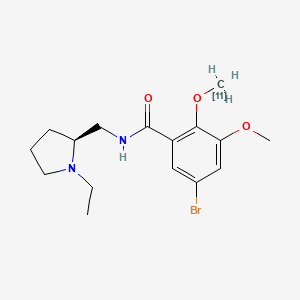
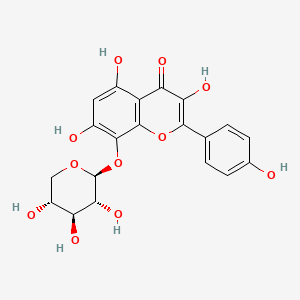
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)

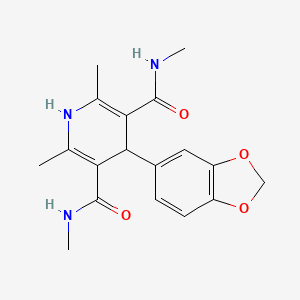
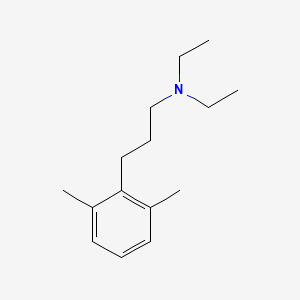
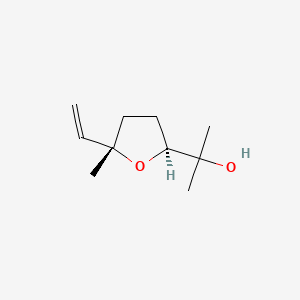
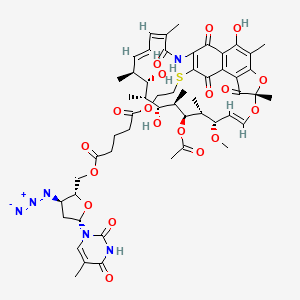
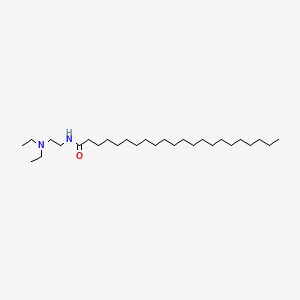
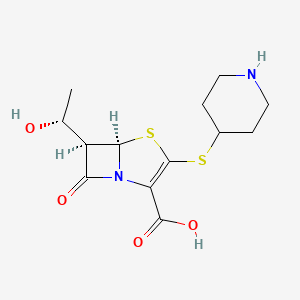
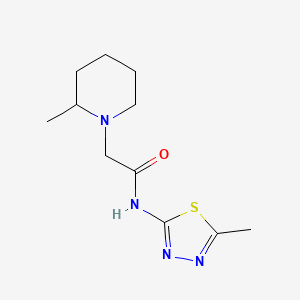
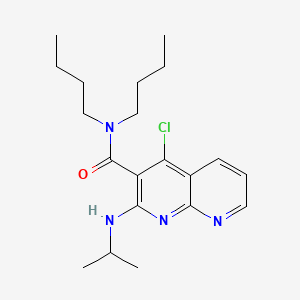

![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)
